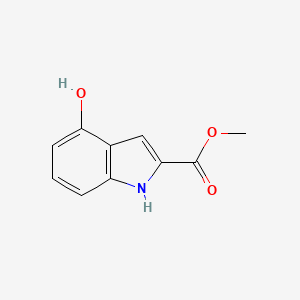

Methyl 4-hydroxy-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-hydroxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)8-5-6-7(11-8)3-2-4-9(6)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAODSTOIAVANEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624612 | |

| Record name | Methyl 4-hydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27748-08-9 | |

| Record name | Methyl 4-hydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-hydroxy-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxy-1H-indole-2-carboxylate

Foreword: The Significance of the 4-Hydroxyindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters to blockbuster pharmaceuticals. Among the diverse family of indole derivatives, the 4-hydroxyindole moiety holds particular significance. Its presence in psychedelic tryptamines like psilocin underscores its potent neuroactive potential. Furthermore, this scaffold serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, making robust and efficient synthetic routes to its derivatives a subject of paramount importance for researchers in drug discovery and development. This guide provides a comprehensive exploration of the synthetic pathways leading to a key exemplar of this class: Methyl 4-hydroxy-1H-indole-2-carboxylate.

Primary Synthetic Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis, a venerable yet remarkably versatile reaction discovered in 1883, remains a primary method for the construction of the indole ring.[1] Its enduring utility lies in its ability to form the indole nucleus from readily available arylhydrazines and carbonyl compounds under acidic conditions.[2][3] For the targeted synthesis of this compound, the logical precursors are (3-hydroxyphenyl)hydrazine and methyl pyruvate.

Causality Behind Experimental Choices

The selection of (3-hydroxyphenyl)hydrazine is strategic; the hydroxyl group at the meta-position of the phenyl ring directly translates to the desired 4-position on the resulting indole core. Methyl pyruvate serves as the two-carbon building block that, upon cyclization, will form the pyrrole ring of the indole, conveniently incorporating the methyl carboxylate group at the 2-position.

The reaction proceeds through a series of well-established steps:

-

Hydrazone Formation: The initial step is the condensation of (3-hydroxyphenyl)hydrazine with methyl pyruvate to form the corresponding hydrazone. This reaction is typically carried out in a protic solvent like ethanol or acetic acid.[2]

-

-Sigmatropic Rearrangement: Under acidic catalysis, the hydrazone tautomerizes to its enamine form. This intermediate then undergoes a concerted-sigmatropic rearrangement, a key bond-forming step that creates the C-C bond of the indole scaffold.[1]

-

Cyclization and Aromatization: The rearranged intermediate subsequently undergoes cyclization and elimination of ammonia to yield the aromatic indole ring.[2]

The choice of acid catalyst is critical and can significantly influence the reaction's success and yield. Both Brønsted acids (e.g., hydrochloric acid, sulfuric acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) have been successfully employed in Fischer indole syntheses.[1][4] The optimal catalyst often depends on the specific substrates and desired reaction conditions.

Visualizing the Fischer Indole Synthesis Pathway

Sources

A Technical Guide to the Spectral Analysis of Methyl 4-hydroxy-1H-indole-2-carboxylate

This in-depth technical guide provides a comprehensive analysis of the expected spectral characteristics of Methyl 4-hydroxy-1H-indole-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with spectral data from analogous compounds to offer a robust framework for the characterization of this indole derivative. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction and Molecular Overview

This compound (CAS No: 27748-08-9) is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The structural elucidation of such molecules is paramount for understanding their chemical behavior and potential as therapeutic agents. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.

The molecular formula of the target compound is C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol .[3][4] Its structure comprises a bicyclic indole core, substituted with a hydroxyl group at the 4-position and a methyl carboxylate group at the 2-position. These functional groups impart distinct and predictable signatures in various spectroscopic analyses.

Below is a diagram illustrating the molecular structure and atom numbering of this compound.

Caption: Molecular structure with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H and O-H protons, and the methyl ester protons. The predicted chemical shifts (δ) in ppm are based on the analysis of similar indole structures.[5][6]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N1-H | ~11.0 - 12.0 | broad singlet | - |

| C4-OH | ~9.0 - 10.0 | singlet | - |

| H-7 | ~7.5 - 7.7 | doublet | ~8.0 |

| H-3 | ~7.1 - 7.3 | singlet | - |

| H-5 | ~7.0 - 7.2 | triplet | ~8.0 |

| H-6 | ~6.5 - 6.7 | doublet | ~8.0 |

| O-CH₃ | ~3.9 | singlet | - |

Rationale for Predictions:

-

N1-H: The proton on the indole nitrogen is typically deshielded and appears as a broad singlet in the downfield region.

-

C4-OH: The phenolic hydroxyl proton is also expected to be downfield and may appear as a sharp or broad singlet depending on the solvent and concentration.

-

Aromatic Protons (H-5, H-6, H-7): These protons form an AMX spin system. H-7 is ortho to the electron-donating hydroxyl group and will be the most downfield of the three. H-5 will appear as a triplet due to coupling with both H-6 and H-7. H-6 will be a doublet, coupled to H-5.

-

H-3: This proton on the pyrrole ring is a singlet as it has no adjacent protons to couple with.

-

O-CH₃: The methyl ester protons will appear as a sharp singlet in the upfield region.

The following diagram illustrates the different proton environments in the molecule.

Caption: Color-coded proton environments.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on the analysis of related indole compounds.[7][8]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~162 |

| C4 | ~150 - 155 |

| C7a | ~137 |

| C2 | ~127 - 130 |

| C3a | ~127 - 130 |

| C6 | ~125 |

| C5 | ~120 |

| C7 | ~113 |

| C3 | ~108 |

| O-CH₃ | ~52 |

Rationale for Predictions:

-

C=O (ester): The carbonyl carbon of the ester group is expected to be the most downfield signal.

-

C4: The carbon bearing the hydroxyl group will be significantly deshielded.

-

Aromatic and Pyrrole Carbons: The remaining aromatic and pyrrole carbons will appear in the typical range for such systems, with their specific shifts influenced by the substituents.

-

O-CH₃: The methyl carbon of the ester group will be the most upfield signal.

Predicted Infrared (IR) Spectral Data

The IR spectrum will show absorption bands corresponding to the vibrations of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3200 - 3600 | Broad, Strong |

| N-H (indole) | 3300 - 3500 | Medium |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=O (ester) | 1680 - 1720 | Strong, Sharp |

| C=C (aromatic) | 1450 - 1600 | Medium |

| C-O (ester) | 1000 - 1300 | Strong |

Rationale for Predictions:

-

The broad O-H stretch and the N-H stretch will be prominent in the high-frequency region.

-

A strong, sharp absorption for the ester carbonyl group is a key diagnostic peak.

-

The fingerprint region will contain multiple bands corresponding to C-C and C-O stretching and various bending vibrations.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 191, corresponding to the molecular weight of the compound.[9]

-

Key Fragmentation Patterns:

-

Loss of the methoxy group (-OCH₃) from the ester would result in a fragment at m/z = 160.

-

Loss of the entire methyl carboxylate group (-COOCH₃) would lead to a fragment at m/z = 132.

-

Further fragmentation of the indole ring system is also expected.

-

Generalized Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following generalized protocols are recommended.

6.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can affect the chemical shifts of labile protons (N-H and O-H).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

6.2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

6.3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation:

-

Electron Ionization (EI): Introduce the sample via a direct insertion probe or a GC inlet.

-

Electrospray Ionization (ESI): Infuse the sample solution directly into the ESI source.

-

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound.

Caption: A generalized workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By leveraging data from structurally related compounds and applying fundamental spectroscopic principles, a comprehensive spectral profile has been established. The generalized experimental protocols outlined herein offer a reliable framework for the empirical characterization of this and similar indole derivatives. This information is intended to serve as a valuable resource for scientists engaged in the synthesis, purification, and characterization of novel chemical entities for drug discovery and development.

References

- Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). (n.d.).

- Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. (2022). The Distant Reader.

- Methyl 4-hydroxy-1H-indole-2-carboxyl

- Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. (2022). Research Square.

- Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-c

- Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu. (n.d.).

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). (n.d.).

- Methyl indole-2-carboxylate(1202-04-6) 13C NMR spectrum. (n.d.). ChemicalBook.

- Buy Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxyl

- 1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST WebBook.

- Methyl 1H-indole-3-carboxyl

- This compound CAS#: 27748-08-9. (n.d.). ChemicalBook.

- The 13 C NMR spectra of 4a-c at aromatic region. (n.d.).

- Methyl 4-hydroxy-1h-indole-2-carboxyl

- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-C

- A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). MDPI.

- Synthesis of 4-Hydroxyindole Fused Isocoumarin Derivatives and Their Fluorescence "Turn-off" Sensing of Cu(II) and Fe(III) Ions. (2025).

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

Sources

- 1. distantreader.org [distantreader.org]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 27748-08-9 [amp.chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 7. Methyl indole-2-carboxylate(1202-04-6) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - this compound (C10H9NO3) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Biological Activity of Methyl 4-hydroxy-1H-indole-2-carboxylate Derivatives

Foreword: The Enduring Potential of the Indole Scaffold

The indole ring system, a fusion of benzene and pyrrole, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent structural features allow it to mimic endogenous molecules like tryptophan and serotonin, enabling interactions with a vast array of biological targets with high affinity.[3] This versatility has cemented its role in a multitude of approved therapeutics, from the anti-inflammatory indomethacin to the vinca alkaloid anticancer agents.[4][5]

Within this broad class, Methyl 4-hydroxy-1H-indole-2-carboxylate emerges as a particularly valuable starting block. The hydroxyl group at the 4-position, the carboxylate at the 2-position, and the nitrogen at the 1-position provide multiple reactive handles for synthetic modification. This allows for the systematic and rational design of derivative libraries to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. This guide synthesizes current research to provide an in-depth exploration of the diverse biological activities unlocked by derivatizing this core, focusing on anticancer, antiviral, antimicrobial, and anti-inflammatory applications.

Synthetic Strategies: From Core to Candidate

The journey from the parent scaffold to a biologically active derivative is a cornerstone of drug discovery. The derivatization of this compound typically proceeds through several key transformations. A common and highly effective strategy involves the hydrolysis of the methyl ester at the C-2 position to yield the corresponding carboxylic acid. This intermediate is then activated and coupled with a diverse range of amines to generate a library of indole-2-carboxamides.[6] Further diversity is achieved through alkylation or arylation at the indole nitrogen (N-1) or modification of the C-4 hydroxyl group.

The choice of coupling reagents and reaction conditions is critical for ensuring high yields and purity. For the amide coupling step, reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) are frequently employed due to their efficiency and mild reaction conditions, which preserve the integrity of other functional groups on the indole core.[5][6]

Caption: General synthetic workflow for creating diverse libraries from the core scaffold.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Derivatives of the 4-hydroxy-1H-indole-2-carboxylate scaffold have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cell death.

Mechanism of Action: Targeting Key Cancer Pathways

The antiproliferative effects of these derivatives are not monolithic; rather, they arise from the inhibition of several critical oncogenic pathways.

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that drive cell proliferation and survival.[7] Specific derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[6][7] By blocking the ATP-binding site of these enzymes, the compounds halt the downstream signaling cascades that promote uncontrolled cell division and angiogenesis.

-

Induction of Apoptosis: Many potent derivatives trigger programmed cell death, or apoptosis, in cancer cells.[8] This is often achieved through the intrinsic mitochondrial pathway, characterized by the release of Cytochrome C, upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of executioner caspases like caspase-3.[6]

-

Targeting Novel Proteins: Research has expanded beyond kinases to other crucial cancer-related proteins. For instance, certain 1H-indole-2-carboxylic acid derivatives have been specifically designed to target the 14-3-3η protein, which is overexpressed in liver cancer, leading to cell cycle arrest and apoptosis.[8]

Caption: Multi-target anticancer mechanisms of indole-2-carboxamide derivatives.

Data Summary: In Vitro Antiproliferative Activity

The following table summarizes the cytotoxic activity of representative indole-2-carboxylate derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 6i | MCF-7 (Breast) | IC50 | 6.10 ± 0.4 | [7] |

| 6v | MCF-7 (Breast) | IC50 | 6.49 ± 0.3 | [7] |

| 5e | MCF-7 (Breast) | GI50 | 0.80 | [6] |

| 5e | A-549 (Lung) | GI50 | 0.95 | [6] |

| C11 | Bel-7402 (Liver) | IC50 | 0.82 ± 0.05 | [8] |

| C11 | Hep G2 (Liver) | IC50 | 1.15 ± 0.11 | [8] |

| ICA-Cu | MDA-MB-231 (Breast) | Inhibition >90% | @ 20 µM | [9] |

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours under the same conditions. The duration is determined empirically based on the cell line's doubling time.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50/GI50 value using non-linear regression analysis.

Antiviral Activity: Halting HIV-1 Replication

A significant breakthrough has been the discovery of indole-2-carboxylic acid derivatives as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[10][11] This enzyme is essential for the virus to insert its genetic material into the host cell's DNA, a critical step for replication.[12]

Mechanism of Action: Metal Chelation at the Active Site

The antiviral activity of these compounds stems from their specific interaction with the HIV-1 integrase active site. The core of the enzyme's catalytic activity relies on two magnesium ions (Mg²⁺). The indole-2-carboxylic acid scaffold is perfectly poised to act as a chelating agent. The indole core and the C-2 carboxyl group coordinate with both Mg²⁺ ions, effectively blocking the enzyme's ability to process the viral DNA and catalyze the strand transfer reaction.[10][11] Structural optimizations, such as adding a long branch at the C-3 position, have been shown to enhance interactions with a nearby hydrophobic pocket, significantly boosting inhibitory potency.[10]

Data Summary: HIV-1 Integrase Inhibition

| Compound ID | Activity Metric | Value (µM) | Key Structural Feature | Reference |

| Parent Cmpd 1 | IC50 | 32.37 | Indole-2-carboxylic acid | [12] |

| 17a | IC50 | 3.11 | C6 halogenated benzene ring | [12] |

| 20a | IC50 | 0.13 | Long branch on C3 | [10][11] |

Antimicrobial & Antifungal Activity

Indole derivatives have long been recognized for their antimicrobial properties, and derivatives of this specific scaffold are no exception, showing promise against a range of pathogens, including drug-resistant strains.[1][13]

Mechanism of Action & Spectrum

These compounds exhibit a broad spectrum of activity.[13] In bacteria, proposed mechanisms include the disruption of bacterial membrane integrity and the inhibition of essential enzymes like dihydrofolate reductase (DHFR).[14] The ability of some derivatives to act as efflux pump inhibitors is particularly noteworthy, as this could restore the efficacy of existing antibiotics against resistant bacteria.[13] Antifungal activity has been observed against clinically relevant species such as Candida albicans, Candida krusei, and Aspergillus flavus.[13][15]

Data Summary: Minimum Inhibitory Concentrations (MIC)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2h (Thiadiazole) | S. aureus | 6.25 | [13] |

| 3d (Triazole) | S. aureus | 6.25 | [13] |

| 3d (Triazole) | MRSA | 12.5 | [13] |

| 3d (Triazole) | C. krusei | 3.125 | [13] |

| 4P (Aminoguanidine) | Resistant K. pneumoniae | 4 | [14] |

| 7-hydroxyindole | XDR A. baumannii | 64-1024 | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, typically starting from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add an equal volume of the standardized microbial inoculum to each well of the plate.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation underlies numerous diseases, and targeting inflammatory pathways is a key therapeutic strategy.[4] Indole derivatives, including the well-known NSAID indomethacin, are effective anti-inflammatory agents.[17]

Mechanism of Action: Cytokine and Enzyme Inhibition

Derivatives of the 4-hydroxy-1H-indole-2-carboxylate scaffold have been shown to suppress inflammation by inhibiting the production of key pro-inflammatory mediators. In cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, these compounds effectively reduce the expression and release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[18][19] Some derivatives also exhibit dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway that produce prostaglandins and leukotrienes, respectively.[4] This dual-inhibition profile is particularly attractive as it may offer a broader anti-inflammatory effect with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.[4]

Caption: Inhibition of inflammatory pathways by indole derivatives.

Conclusion and Future Outlook

The this compound scaffold is a remarkably fertile ground for the discovery of novel therapeutic agents. The chemical tractability of the core allows for the creation of diverse chemical libraries, which have yielded potent lead compounds with significant anticancer, antiviral, antimicrobial, and anti-inflammatory activities. The multi-target nature of many of these derivatives, such as the dual inhibition of EGFR and CDK2 in cancer or COX-2 and 5-LOX in inflammation, represents a highly promising avenue for developing more effective therapies that can overcome resistance and offer synergistic effects.

Future research should focus on comprehensive preclinical development, including in vivo efficacy studies in relevant animal models and detailed ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. The continued exploration of this privileged scaffold, guided by rational drug design and a deeper understanding of its interactions with biological targets, holds immense promise for addressing some of today's most pressing healthcare challenges.

References

- Hamilton, A. J., Lane, S., Werry, E. L., Suri, A., Bailey, A. W., Mercé, C., Kadolsky, U., Payne, A. D., Kassiou, M., Sredni, S. T., Saxena, A., & Gunosewoyo, H. (2024). Synthesis and Antitumour Evaluation of Tricyclic Indole‐2‐Carboxamides against Paediatric Brain Cancer Cells. ChemistryViews.

- Al-Warhi, T., Al-Mahbashi, H. M., Al-Amodi, H. S., Al-Ghorbani, M., Al-Mekhlafi, F. A., Kumar, R. S., Al-Salahi, R., & Gunosewoyo, H. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.

- Li, Y., Yang, F., Li, L., Zhang, J., & Li, T. R. (2022). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. MDPI.

- Hawash, M. M., Kahraman, D. C., El-Damasy, A. K., Osman, N. A., Abou-Seri, S. M., El-Kashef, H. A., & Youssef, A. M. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules.

-

Li, Y., Liu, X., Zhang, Y., Wang, Z., Zhang, J., Wu, S., Jiang, Y., & Zhang, C. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. Available at: [Link]

- Zhang, R. H., Chen, G. Q., Wang, W., Wang, Y. C., Zhang, W. L., Chen, T., Xiong, Q. Q., Zhao, Y. L., Liao, S. G., Li, Y. J., Yan, G. Y., & Zhou, M. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules.

- Zhang, R. H., Chen, G. Q., Wang, W., Wang, Y. C., Zhang, W. L., Chen, T., Xiong, Q. Q., Zhao, Y. L., Liao, S. G., Li, Y. J., Yan, G. Y., & Zhou, M. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.

-

Zhang, R. H., Chen, G. Q., Wang, W., Wang, Y. C., Zhang, W. L., Chen, T., Xiong, Q. Q., Zhao, Y. L., Liao, S. G., Li, Y. J., Yan, G. Y., & Zhou, M. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available at: [Link]

- BenchChem. (n.d.). Indole-2-carboxylate. BenchChem.

- Semantic Scholar. (n.d.). Design, synthesis and structure-activity relationship study of novel indole-2-carboxamide derivatives as anti-inflammatory agents for the treatment of sepsis. Semantic Scholar.

- Guidechem. (n.d.). This compound. Guidechem.

- Singh, G., Kumar, P., & Kumar, V. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Heliyon.

- Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Saeed, A. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules.

- Zhou, Q., et al. (2026). Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. ResearchGate.

- The Distant Reader. (n.d.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader.

- PubChem. (n.d.). This compound. PubChem.

- EvitaChem. (n.d.). Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate. EvitaChem.

- ResearchGate. (n.d.). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate.

- Gökçe, M., Çakır, D. U., Çelik, M., & Alıcı, B. (2020). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infectious Diseases and Clinical Microbiology.

- Al-Ostoot, F. H., Al-Ghorbani, M., Al-Mahbashi, H. M., Al-Warhi, T., Anouar, E. H., Osman, H., & Youssoufi, M. H. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules.

- Thangnipon, W., Puangpronpitag, D., Nakpheng, T., & Sooksawate, T. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules.

- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules.

- International Journal of Environmental Sciences. (n.d.). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences.

- BenchChem. (n.d.). The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential. BenchChem.

- Al-Suwaidan, I. A., Alanazi, M. M., Abdel-Aziz, A. A. M., Al-Obaid, A. M., El-Azab, A. S., & Al-Dhfyan, A. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules.

- Biological and Molecular Chemistry. (n.d.). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry.

- Biological and Molecular Chemistry. (n.d.). Articles List. Biological and Molecular Chemistry.

- Li, P., Li, G., Zhang, Y., & Chen, H. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. bioRxiv.

- RSC Publishing. (n.d.). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing.

- Taylor & Francis Online. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry, Volume 38, Issue 1 (2023). Taylor & Francis Online.

- Kavanagh, K., & McCarron, P. (2022). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules.

- BenchChem. (n.d.). methyl 2-methyl-1H-indole-4-carboxylate. BenchChem.

- Dana Bioscience. (n.d.). Methyl 4,6-dihydroxy-1H-indole-2-carboxylate 250mg. Dana Bioscience.

- Al-Ostoot, F. H., Al-Ghorbani, M., Al-Mahbashi, H. M., Al-Warhi, T., Anouar, E. H., Osman, H., & Youssoufi, M. H. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules.

- Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry.

- Žalubovskis, R., & Kašparienė, J. (2016). Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide as selective inhibitors of human carbonic anhydrases IX and XII over the cytosolic isoforms I and II. Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. | Semantic Scholar [semanticscholar.org]

- 19. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methyl 4-Hydroxy-1H-indole-2-carboxylate: A Multifunctional Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 4-hydroxy-1H-indole-2-carboxylate (CAS No. 27748-08-9) is a strategically important synthetic intermediate that combines the privileged indole scaffold with three distinct, orthogonally addressable functional groups: a phenolic hydroxyl, a reactive indole N-H, and a versatile methyl ester.[1][2] This unique arrangement provides a powerful platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of its synthesis, reactivity, and application, providing field-proven insights and detailed protocols to empower its use in medicinal chemistry, materials science, and beyond. We will explore the causality behind experimental choices for functionalizing each reactive site and demonstrate its utility in the synthesis of high-value compounds.

The Strategic Value of the 4-Hydroxyindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[3][4] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] Within this broad class, the 4-hydroxyindole motif is particularly significant, appearing in potent bioactive molecules such as the psychedelic tryptamine psilocin and the marine alkaloid topsentin, which has shown antiviral and antitumor activities.[5]

This compound emerges as a highly valuable building block because it provides chemists with pre-installed, differentially reactive handles for molecular elaboration. The C4-hydroxyl group activates the benzene ring for electrophilic substitution and serves as a key point for ether or ester linkages. The C2-carboxylate directs synthesis towards potent amide libraries, a common feature in modern drug candidates like HIV-1 integrase inhibitors and anti-trypanosomal agents.[6][7] The indole N-H allows for further substitution to modulate physicochemical properties such as solubility and metabolic stability. This guide will dissect the chemistry of this versatile scaffold to unlock its full synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is critical for effective experimental design. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 27748-08-9 | [1][2] |

| Molecular Formula | C₁₀H₉NO₃ | [1][2] |

| Molecular Weight | 191.18 g/mol | [1][2] |

| Appearance | Off-white crystalline solid | [8] |

| pKa (Predicted) | 9.08 ± 0.40 | [1] |

| Topological Polar Surface Area | 62.3 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Spectroscopic Characterization: While a dedicated spectrum for this specific molecule is not publicly available, its signature can be confidently predicted based on analogous structures like methyl 1H-indole-2-carboxylate.[9][10]

-

¹H NMR: Expected signals would include a singlet for the N-H proton (typically >11 ppm in DMSO-d₆), a singlet for the phenolic O-H, distinct aromatic protons for the indole ring system, and a singlet around 3.9 ppm for the methyl ester protons.

-

¹³C NMR: Approximately 10 distinct carbon signals are expected, including a carbonyl signal for the ester (~162 ppm), and aromatic signals corresponding to the indole core.[9] DEPT experiments would be crucial to distinguish quaternary carbons from CH groups.[11]

-

IR Spectroscopy: Key stretches would include N-H and O-H bands (typically broad, ~3300-3400 cm⁻¹), and a strong C=O stretch for the ester (~1700 cm⁻¹).

Synthesis of the Core Scaffold

The synthesis of substituted hydroxyindoles can be approached through various classical and modern methods, including the Bischler-Möhlau, Fischer, and palladium-catalyzed cyclization reactions.[5][12] A robust method for generating highly functionalized 1-hydroxyindole-2-carboxylates involves the reductive cyclization of substituted 2-nitrophenyl precursors, which can be adapted for our target.[13]

Figure 1: Proposed synthetic workflow for the indole core.

Representative Protocol: Reductive Cyclization

This protocol is adapted from methodologies for synthesizing related 1-hydroxyindole-2-carboxylates.[13]

-

Step 1: Michael Addition: To a solution of a suitable methyl 3-(2-nitrophenyl)-2-oxopropanoate precursor in a protic solvent like ethanol, add a soft nucleophile (e.g., thiophenol). The reaction is typically stirred at room temperature for several hours until TLC analysis indicates consumption of the starting material. The intermediate Michael adduct is then isolated via extraction or crystallization.

-

Step 2: Reductive Cyclization: Dissolve the intermediate adduct in ethanol or acetic acid. Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O), in excess (typically 3-5 equivalents).

-

Heat the reaction mixture to reflux and monitor by TLC. The reduction of the nitro group to an amine is followed by a spontaneous intramolecular condensation (cyclization) to form the indole ring.

-

Work-up and Purification: After cooling, the reaction is quenched, often with a saturated sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate. The crude product is then purified by column chromatography on silica gel to yield the target compound.

Causality Insight: The choice of SnCl₂ is strategic; it is a mild chemoselective reducing agent for nitro groups that is well-tolerated by other functional groups like esters. The acidic conditions of the reaction also facilitate the final condensation/dehydration step to form the aromatic pyrrole ring.

A Tour of Reactivity: Strategic Functionalization Pathways

The power of this compound lies in its three distinct reactive centers, allowing for sequential and controlled modifications.

Figure 2: Reactivity map for O- and N-functionalization.

O-Functionalization at the Phenolic Hydroxyl

The C4-hydroxyl group is acidic and readily deprotonated, making it an excellent site for introducing diversity via ether and ester linkages.

Protocol: O-Alkylation (Williamson Ether Synthesis)

-

Suspend this compound (1.0 eq) and a mild base like potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent such as DMF or acetone.

-

Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.1 eq) to the suspension.

-

Heat the mixture (typically 60-80 °C) and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the O-alkylated product.

Causality Insight: A mild base like K₂CO₃ is often sufficient to deprotonate the more acidic phenolic hydroxyl selectively over the indole N-H, enabling regioselective O-alkylation. DMF is an excellent solvent as it effectively solvates the potassium cation, increasing the nucleophilicity of the resulting phenoxide.

N-Functionalization of the Indole Nitrogen

Alkylation or acylation of the indole nitrogen is a common strategy to block the N-H group, improve solubility, or introduce new pharmacophores.

Protocol: N-Alkylation This protocol is adapted from a similar procedure for methyl 1H-indole-2-carboxylate.[14]

-

In a flask equipped with a reflux condenser, suspend the starting indole (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in dry acetone (or DMF for less reactive alkylating agents).

-

Add the alkylating agent (e.g., dimethyl sulfate, methyl iodide) (1.5 eq) and heat the suspension to reflux for 12-24 hours.

-

After cooling, add a 5% ammonia solution to quench any remaining alkylating agent and stir for 1-2 hours.

-

Remove the solvent in vacuo and partition the residue between water and dichloromethane.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-alkylated product, which can be further purified by chromatography or recrystallization.

Causality Insight: While the N-H is less acidic than the phenolic O-H, under more forcing conditions (stronger base, higher temperature, or more reactive electrophile), N-alkylation can be achieved. If both sites are to be alkylated, using a stronger base like NaH with an excess of the alkylating agent is a common strategy.

Transformations of the C2-Ester

The C2-ester is arguably the most valuable handle for drug discovery applications, serving as a gateway to carboxylic acids and, subsequently, a vast array of amides.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 27748-08-9 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. iris.unina.it [iris.unina.it]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. spectrabase.com [spectrabase.com]

- 11. tetratek.com.tr [tetratek.com.tr]

- 12. What is 4-Hydroxyindole?_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. prepchem.com [prepchem.com]

The Indole-2-Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Abstract

The indole-2-carboxylate scaffold represents a cornerstone in heterocyclic chemistry, serving as a pivotal structural motif in a multitude of biologically active compounds. Its journey from a laboratory curiosity to a privileged fragment in modern drug discovery is a testament to over a century of synthetic innovation. This in-depth technical guide provides a comprehensive exploration of the discovery and history of indole-2-carboxylate compounds. We will traverse the classical, name-reaction-driven syntheses that first brought this core to light, critically evaluate the evolution to modern, high-efficiency catalytic methods, and delve into the profound impact of this scaffold on contemporary medicinal chemistry, with a focus on its role in developing inhibitors for key therapeutic targets. This guide is structured to provide researchers, scientists, and drug development professionals with not only the historical context but also practical, field-proven insights into the synthesis and application of these vital compounds.

Introduction: The Significance of the Indole-2-Carboxylate Scaffold

The indole ring system is one of the most ubiquitous heterocycles in nature and medicinal chemistry.[1] When functionalized with a carboxylate group at the 2-position, the electronic properties and synthetic utility of the indole are profoundly altered. The carboxylate group, typically as an ester, serves multiple roles: it can act as a directing group for further functionalization, a handle for derivatization into amides and other functionalities, and a critical pharmacophoric element for interaction with biological targets.[2][3] This unique combination of features has cemented the indole-2-carboxylate framework as a valuable building block in the synthesis of complex natural products and a wide array of therapeutic agents, from antiviral to anticancer compounds.[4][5]

Historical Perspective: The Dawn of Indole-2-Carboxylate Synthesis

The story of indole-2-carboxylates begins in the late 19th century, a period of foundational discoveries in organic synthesis. While the parent indole was isolated earlier, the targeted synthesis of its 2-carboxy derivative was a significant challenge, solved by the ingenuity of pioneering chemists.

The Reissert Indole Synthesis: The Foundational Approach (1897)

The first practical and direct synthesis of indole-2-carboxylic acid was reported by Arnold Reissert in 1897.[6][7] This robust, two-step procedure begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base, such as potassium ethoxide. The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization to furnish the indole-2-carboxylic acid.[8][9]

The causality behind this experimental design is elegant: the base-mediated condensation generates a key intermediate where the nitro group and the pyruvate side chain are perfectly positioned for a reductive cyclization. The reduction of the nitro group to an amine is the trigger for a spontaneous intramolecular condensation, leading directly to the formation of the indole ring.[6] Various reducing agents have been employed over the years, including ferrous sulfate, zinc dust in acetic acid, and catalytic hydrogenation, each offering different levels of efficiency and substrate compatibility.[2][6]

The Fischer Indole Synthesis: A Versatile Alternative

Shortly after Reissert's discovery, the Fischer indole synthesis, first reported in 1883 for other indole derivatives, was adapted for the preparation of indole-2-carboxylates.[7] This method involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of a substituted phenylhydrazine with an α-ketoester, such as ethyl pyruvate.[2]

The power of the Fischer synthesis lies in its versatility and the ready availability of a wide range of substituted phenylhydrazines and carbonyl compounds. The mechanism, involving a[6][6]-sigmatropic rearrangement, allows for the construction of highly substituted indole rings.[7] However, for the synthesis of the parent indole-2-carboxylate, the Reissert synthesis was often considered more direct.

The Evolution of Synthesis: From Stoichiometric Reagents to Catalytic Efficiency

For much of the 20th century, the Reissert and Fischer syntheses remained the workhorses for accessing indole-2-carboxylates. However, these methods often require harsh reaction conditions (strong acids, high temperatures) and stoichiometric reagents, limiting their functional group tolerance and overall efficiency. The dawn of the 21st century witnessed a paradigm shift with the advent of transition-metal-catalyzed reactions, offering milder conditions, broader substrate scope, and greater precision.

Palladium-Catalyzed Methods: A New Era of Indole Construction

Palladium catalysis has revolutionized the synthesis of indoles, and indole-2-carboxylates are no exception. Modern approaches often involve intramolecular C-H amination or cross-coupling reactions. A notable strategy is the aerobic, palladium-catalyzed oxidative C-H amination of 2-acetamido-3-aryl-acrylates.[3][10] These substrates are readily prepared from benzaldehyde derivatives and N-acetylglycine.[10] This method is particularly attractive due to its use of molecular oxygen as the terminal oxidant, making it an environmentally benign process.[3][10]

Copper-Catalyzed Synthesis: A Cost-Effective and Robust Alternative

Copper catalysis has emerged as a powerful and more economical alternative to palladium for the synthesis of indole-2-carboxylates. A prominent method involves the copper-catalyzed cascade reaction of 2-haloaryl aldehydes or ketones with ethyl isocyanoacetate.[11] This one-pot procedure is highly efficient and tolerant of a wide range of functional groups on the aromatic ring.[11] The reaction proceeds under mild conditions and can utilize inexpensive and readily available aryl chlorides as starting materials.[11]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route is a critical decision in any research or development campaign, dictated by factors such as substrate availability, desired substitution patterns, scalability, and cost.

| Method | Key Features & Advantages | Limitations & Disadvantages |

| Reissert Synthesis | Direct route to indole-2-carboxylic acids.[8] Well-established and reliable.[6] | Requires strongly electron-withdrawing nitro group. Harsh reductive conditions can limit functional group tolerance. |

| Fischer Synthesis | Highly versatile for substituted indoles.[7] Wide variety of starting materials available. | Can produce regioisomeric mixtures with unsymmetrical ketones. Requires strongly acidic conditions. |

| Palladium-Catalyzed | Mild reaction conditions.[10] High functional group tolerance.[3] Atom-economical (aerobic oxidation).[10] | Catalyst can be expensive and sensitive to air/moisture. Ligand screening may be necessary. |

| Copper-Catalyzed | Cost-effective catalyst.[11] Excellent functional group tolerance. One-pot procedures are common.[11] | May require higher temperatures than palladium-catalyzed reactions for less reactive substrates (e.g., aryl chlorides).[11] |

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, detailed, step-by-step protocols for key synthetic transformations are essential. The following protocols are based on authoritative, peer-reviewed procedures.

Protocol 1: Classical Synthesis of Ethyl Indole-2-carboxylate via the Reissert Method

This protocol is adapted from the trusted "Organic Syntheses" collection and represents a robust, well-validated procedure.[2]

Step A: Preparation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate

-

In a 5-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place 39 g (1.0 g-atom) of potassium metal.

-

Pass a slow stream of dry nitrogen through the flask and add a mixture of 250 ml of absolute ethanol and 200 ml of anhydrous ether via the dropping funnel at a rate that maintains gentle boiling.

-

Once all the potassium has dissolved (approx. 1.5-2 hours), allow the solution to cool to room temperature and add 2.5 liters of anhydrous ether.

-

Add 146 g (1.00 mole) of diethyl oxalate with stirring, followed 10 minutes later by 137 g (1.00 mole) of o-nitrotoluene.

-

Continue stirring for 1 hour, then stopper the flask and let it stand for at least 24 hours.

-

Collect the precipitated deep-purple potassium salt by filtration and wash with anhydrous ether until the filtrate is colorless. The yield of the air-dried salt is typically 74–78%.

Step B: Reductive Cyclization to Ethyl Indole-2-carboxylate

-

Place 30 g (0.109 mole) of the potassium salt from Step A into a 400-ml hydrogenation bottle and dissolve it in 200 ml of glacial acetic acid.

-

Add 0.20 g of platinum catalyst (e.g., PtO₂).

-

Pressurize the bottle with hydrogen to approximately 30 p.s.i. in a Parr low-pressure hydrogenation apparatus.

-

Shake the apparatus until hydrogen uptake ceases (typically 1-2 hours).

-

Remove the catalyst by filtration, washing it with glacial acetic acid.

-

Pour the filtrate into 3 liters of water with stirring to precipitate the product.

-

Collect the yellow solid by filtration, wash thoroughly with water, and dry to yield ethyl indole-2-carboxylate.

Protocol 2: Modern Copper-Catalyzed Synthesis of Ethyl Indole-2-carboxylate

This protocol is a general representation of the ligand-free, copper-catalyzed cascade process.[11]

-

To a reaction vial, add the 2-haloaryl aldehyde (1.0 mmol), cesium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol).

-

Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous DMSO (2.0 mL) followed by ethyl isocyanoacetate (1.2 mmol).

-

Stir the reaction mixture at the appropriate temperature (room temperature for 2-iodo substrates, 50-80 °C for 2-bromo or 2-chloro substrates) for 4-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ethyl indole-2-carboxylate.

The Role of Indole-2-Carboxylates in Drug Discovery

The indole-2-carboxylate scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for numerous therapeutic agents. Its derivatives have shown significant promise in several key areas of pharmacological research.[4][5]

Inhibition of HIV-1 Integrase

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, catalyzing the insertion of the viral DNA into the host genome.[12][13] Indole-2-carboxylic acid derivatives have been identified as potent integrase strand transfer inhibitors (INSTIs).[4][14] The mechanism of action involves the chelation of two essential magnesium ions (Mg²⁺) within the enzyme's active site by the indole nitrogen and the C2-carboxylate group.[4][14] This interaction effectively blocks the catalytic activity of the enzyme, preventing viral replication.[12]

Modulation of the Tryptophan Catabolism Pathway via IDO1/TDO Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway, the primary route of tryptophan metabolism.[15][16] In the context of cancer, overexpression of these enzymes in tumor cells leads to depletion of tryptophan in the tumor microenvironment, which suppresses the activity of immune cells, particularly T cells, allowing the tumor to evade the immune system.[5][15] Indole-2-carboxylic acid derivatives have been developed as potent dual inhibitors of IDO1 and TDO.[5][17] By blocking these enzymes, these compounds restore local tryptophan levels, thereby reactivating anti-tumor immunity.

Quantitative Structure-Activity Relationship (QSAR) Data

The development of potent inhibitors is often guided by QSAR studies, which correlate the chemical structure of compounds with their biological activity. The tables below summarize representative inhibitory activities for indole-2-carboxylate derivatives against HIV-1 Integrase and IDO1.

Table 2: Inhibitory Activity of Indole-2-carboxylate Derivatives against HIV-1 Integrase

| Compound ID | Substitution Pattern | IC₅₀ (µM) | Citation |

| Parent Acid | Unsubstituted | 32.37 | [18] |

| 17a | C6-halogenated benzene | 3.11 | [4][14] |

| 20a | C3-long branch, C6-halogenated aniline | 0.13 | [4] |

Table 3: Inhibitory Activity of Indole-2-carboxylate Derivatives against IDO1

| Compound ID | Substitution Pattern | IC₅₀ (µM) | Citation |

| 9o-1 | 6-acetamido derivative | 1.17 | [5][17] |

| 8d | C2-aroyl derivative | 0.18 | [19] |

| 9p-O | para-benzoquinone derivative | << 1 (nM range) | [5][17] |

Conclusion and Future Outlook

From its formal discovery in the late 19th century through the Reissert synthesis to its current prominence as a key scaffold in cutting-edge drug discovery, the journey of indole-2-carboxylate is a compelling narrative of chemical innovation. The evolution from harsh, classical syntheses to mild, efficient, and sustainable catalytic methods has dramatically expanded the accessibility and utility of this heterocyclic core. As our understanding of complex biological pathways deepens, the rational design of novel indole-2-carboxylate derivatives will undoubtedly continue to yield new therapeutic agents that address unmet medical needs. The versatility and proven track record of this scaffold ensure its enduring legacy in the fields of organic synthesis and medicinal chemistry.

References

-

Noland, W. E.; Baude, F. J. Ethyl indole-2-carboxylate. Organic Syntheses, Coll. Vol. 5, p.567 (1973); Vol. 43, p.40 (1963). [Link]

-

Yıldız, G. et al. Overview of the tryptophan metabolism and the kynurenine pathway. ResearchGate. [Link]

-

Reissert, A. Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 1897, 30: 1030–1053. [Link]

-

Wang, Y.-C. et al. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 2023, 28(24):8020. [Link]

-

Reissert indole synthesis. Wikipedia. [Link]

-

Zhu, Q. et al. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression. Cancer Management and Research, 2025. [Link]

-

Taktakishvili, M. et al. Mechanisms and inhibition of HIV integration. Current HIV Research, 2005, 3(1):9-18. [Link]

-

Tryptophan. Wikipedia. [Link]

-

Badawy, A. A.-B. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects. The Journal of Nutrition, 2017, 147(5):801-815. [Link]

-

Wang, B. et al. Assembly of indole-2-carboxylic acid esters through a ligand-free copper-catalysed cascade process. Chemical Communications, 2009, (48):7581-7583. [Link]

-

Peterson, E. A. et al. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Organic Letters, 2016, 18(15):3586-3589. [Link]

-

Reissert indole synthesis. chemeurope.com. [Link]

-

Leimgruber, W.; Batcho, A. D. Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, Coll. Vol. 6, p.549 (1988); Vol. 56, p.8 (1977). [Link]

-

El-Fattah, M. F. A. et al. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 2012, 17(10):12246-12258. [Link]

-

Wang, Y.-C. et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 2024, 14, 8685-8698. [Link]

-

Gribble, G. W. Reissert indole synthesis. ResearchGate. [Link]

-

Cui, G. et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 2020, 188:111985. [Link]

-

Fischer indole synthesis. Wikipedia. [Link]

-

Peterson, E. A. et al. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds. PubMed. [Link]

-

Cui, G. et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. ResearchGate. [Link]

-

Chianese, A. R. et al. HIV-1 Integrase-DNA Recognition Mechanisms. Viruses, 2010, 2(3):796-814. [Link]

-

Herbert, J. M.; McNeill, A. H. Preparation of indole-2-carboxamides by palladium-catalysed carbonylation. Tetrahedron Letters, 1998, 39(16):2421-2424. [Link]

-

Copper-Catalyzed Synthesis of Indole-2-carboxylates. Sci-Hub. [Link]

-

Brown, J. A. et al. Synthesis of N-aryl indole-2-carboxylates via an intramolecular palladium-catalysed annulation of didehydrophenylalanine derivatives. ElectronicsAndBooks. [Link]

-

Li, J. J. Reissert indole synthesis. Name Reactions, 2014, 512-513. [Link]

-

HIV-1 integrase structure. A. Schematic diagram of the HIV-1 integrase... ResearchGate. [Link]

-

Hare, S. et al. Retroviral Integrase Structure and DNA Recombination Mechanism. Microbiology and Molecular Biology Reviews, 2012, 76(3):507-533. [Link]

-

HIV integration. Wikipedia. [Link]

-

Gribble, G. W. Reissert-Indole-Synthesis.pdf. ResearchGate. [Link]

-

Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science Publisher. [Link]

-

Paul, A. et al. Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation. Frontiers in Chemistry, 2021, 9:688002. [Link]

-

Ferrarelli, A. et al. Quinolinonyl Derivatives as Dual Inhibitors of the HIV-1 Integrase Catalytic Site and Integrase–RNA interactions. ACS Medicinal Chemistry Letters, 2024. [Link]

-

Chen, J.-R. et al. Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines: Access to 3-Allylated Indoles. The Journal of Organic Chemistry, 2017, 82(2):1236-1243. [Link]

-

Lee, H.-J. et al. Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. Journal of Antimicrobial Chemotherapy, 2024. [Link]

- Synthetic method of indole-2-carboxylic acid.

-

Wang, Y.-C. et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 2024. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Reissert_indole_synthesis [chemeurope.com]

- 10. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assembly of indole-2-carboxylic acid esters through a ligand-free copper-catalysed cascade process - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HIV integration - Wikipedia [en.wikipedia.org]

- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Methyl 4-hydroxy-1H-indole-2-carboxylate

An Essential Parameter for Drug Discovery and Development

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the solubility of Methyl 4-hydroxy-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry. Given that solubility is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy, this document serves as a vital resource for researchers, scientists, and drug development professionals.[1] We will explore the physicochemical properties of this indole derivative, present a theoretical framework for its solubility in various solvent systems, and provide detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility. This guide is designed to bridge the gap between theoretical understanding and practical application, ensuring the generation of reliable and reproducible solubility data.

Introduction: The Significance of the Indole Scaffold and Solubility in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] this compound, as a functionalized indole derivative, represents a promising building block for the synthesis of novel therapeutic agents. The journey of a new chemical entity from the laboratory to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to compound attrition.[3] A drug must be in solution to be absorbed and exert its pharmacological effect.[3] Therefore, a comprehensive understanding and accurate measurement of a compound's solubility are paramount from the earliest stages of drug discovery.[1] This guide provides the foundational knowledge and practical methodologies to thoroughly characterize the solubility profile of this compound.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. The structural features of this compound are key determinants of its interaction with various solvents.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | [4][5] |

| Molecular Weight | 191.18 g/mol | [4][5] |

| Predicted pKa | 9.08 ± 0.40 | [4] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Topological Polar Surface Area | 62.3 Ų | [5] |

The presence of both hydrogen bond donors (the hydroxyl group and the indole N-H) and acceptors (the hydroxyl oxygen, and the two oxygens of the carboxylate group) suggests the potential for significant interactions with polar solvents.[6][7][8] The indole ring itself, while largely aromatic and hydrophobic, can participate in π-π stacking and hydrogen bonding.[9] The methyl ester group adds some lipophilicity. The predicted pKa indicates that the hydroxyl group is weakly acidic.

Based on these features, we can anticipate the following general solubility trends:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): Moderate to good solubility is expected due to the potential for hydrogen bonding between the solvent's hydroxyl groups and the compound's hydroxyl, N-H, and carbonyl functionalities.[6][8]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Good solubility is likely, driven by dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds.

-

Nonpolar Solvents (e.g., hexane, toluene): Poor solubility is predicted due to the "like dissolves like" principle; the overall polarity of the molecule will likely prevent significant dissolution in nonpolar media.[1]

Theoretical Framework: The Molecular Basis of Solvation

The dissolution of a solid in a liquid is a thermodynamic process governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

For this compound, the key intermolecular forces at play are:

-

Hydrogen Bonding: The hydroxyl and indole N-H groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and carbonyl groups can act as acceptors. This is the primary driver of solubility in protic solvents.

-

Dipole-Dipole Interactions: The polar functional groups create a molecular dipole, which can interact favorably with the dipoles of polar aprotic and protic solvents.

-

Van der Waals Forces: These are present in all interactions and will be the dominant force in nonpolar solvents.

-

π-π Stacking: The aromatic indole ring can interact with other aromatic systems, including itself in the solid state.

The interplay of these forces dictates the extent to which the compound will dissolve in a given solvent.

Caption: Intermolecular interactions governing solubility.

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain definitive solubility data, experimental determination is crucial. The following protocols for equilibrium and kinetic solubility are based on established industry standards.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium of a saturated solution.

Principle: An excess of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.

Protocol:

-

Preparation:

-

Accurately weigh approximately 2-5 mg of this compound into a series of glass vials.

-

Add a precise volume (e.g., 1 mL) of the desired solvent to each vial. Ensure that a visible excess of solid remains.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (typically 25 °C or 37 °C for biological relevance).

-

Agitate the samples for 24-48 hours. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.

-

-

Sample Processing:

-

Allow the vials to stand undisturbed for a short period to allow larger particles to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved solid.

-

-

Analysis:

-

Dilute the filtered saturated solution with a suitable mobile phase for analysis.

-

Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Self-Validation: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24 and 48 hours). The solubility values should be consistent between these time points.

Caption: Workflow for equilibrium solubility determination.